PAMAM (Polyamidoamine) Dendrimer Generation 5 (G5) with an ethylenediamine core is a highly branched, monodisperse macromolecule featuring 128 primary amine surface groups and a molecular weight of approximately 28,825 g/mol [1]. Supplied as a 5 wt. % solution in methanol (CAS 163442-68-0), this specific formulation is engineered to preserve the structural integrity of the dendrimer during long-term storage by preventing the hydrolytic degradation and retro-Michael reactions that plague aqueous PAMAM formulations [2]. In procurement and material selection, G5 is recognized as a critical "sweet spot" material: it offers a rigidly defined ~5.4 nm diameter that bridges the gap between smaller, rapidly cleared lower generations and the highly rigid, more toxic higher generations [1]. It serves as a premier, scalable precursor for PEGylation, targeted drug delivery vehicle synthesis, and precise nanoparticle templating.
Substituting PAMAM G5 (5 wt. % in methanol) with lower (G3/G4), higher (G6/G7) generations, or aqueous formulations fundamentally alters downstream processability and in vivo performance. G4 dendrimers (~4.5 nm) are often too small to avoid rapid renal clearance and exhibit lower encapsulation capacities for hydrophobic payloads, whereas G6 dendrimers suffer from severe steric crowding, increased rigidity, and disproportionately higher cytotoxicity [1]. Furthermore, attempting to procure neat (solvent-free) G5 results in an unmanageable, highly viscous glass that is difficult to weigh and transfer, while aqueous solutions are susceptible to slow amide hydrolysis over time. The 5 wt. % methanol solution ensures precise volumetric dosing, absolute preservation of the 128 amine functional groups, and seamless solvent exchange via simple rotary evaporation prior to bioconjugation [2].
PAMAM dendrimers act as precise macromolecular templates for metal nanoparticle synthesis. G5 dendrimers stabilize larger, more complex nanoclusters compared to G4 due to their expanded internal cavities. For example, in copper nanocluster synthesis, G5 stabilizes 32-atom clusters (Cu32@PAMAM-G5), whereas G4 is limited to 18-atom clusters (Cu18@PAMAM-G4) [1]. This difference directly dictates the structural parameters and catalytic turnover frequency of the resulting nanocomposites.
| Evidence Dimension | Stabilized Copper Nanocluster Size |
| Target Compound Data | 32-atom clusters (Cu32@PAMAM-G5) |
| Comparator Or Baseline | 18-atom clusters (Cu18@PAMAM-G4) |
| Quantified Difference | 77% increase in templated atoms per dendrimer |
| Conditions | Sodium borohydride reduction of Cu(II) at atmospheric pressure |
For catalyst manufacturing and electronic materials, G5 provides a larger, stable nanoscale template necessary for specific multi-atom cluster formations that G4 cannot physically support.
The physical diameter of the dendrimer dictates its in vivo clearance mechanism. PAMAM G5 has a nominal diameter of approximately 5.4 nm, which falls perfectly within the 5-8 nm threshold required for prolonged blood pool retention [1]. In contrast, G4 dendrimers (~4.5 nm) are subject to rapid renal clearance, while particles exceeding 20 nm are quickly sequestered by the reticuloendothelial system (RES) [1].
| Evidence Dimension | Hydrodynamic Diameter and Clearance Route |
| Target Compound Data | ~5.4 nm (Prolonged circulation / Blood pool retention) |
| Comparator Or Baseline | G4 (~4.5 nm, Rapid renal clearance) |
| Quantified Difference | ~0.9 nm increase crossing the 5 nm renal clearance threshold |
| Conditions | In vivo systemic administration models |
Buyers developing MRI contrast agents or systemic drug delivery vehicles must select G5 to ensure the circulating half-life required for therapeutic or diagnostic efficacy.
PAMAM dendrimers contain susceptible amide bonds and branch points that can undergo slow hydrolysis and retro-Michael reactions when stored in water [1]. Supplying G5 as a 5 wt. % solution in methanol completely arrests these aqueous degradation pathways, ensuring that the theoretical 128 primary surface amines remain intact for precise stoichiometric conjugation [1]. Methanol can then be quantitatively removed via vacuum evaporation prior to use.
| Evidence Dimension | Long-term structural integrity |
| Target Compound Data | Stable amine count and monodispersity (Methanol solution) |
| Comparator Or Baseline | Progressive polydispersity and branch loss (Aqueous solution) |
| Quantified Difference | Prevention of retro-Michael degradation |
| Conditions | Long-term storage at 2-8°C |
For GMP or highly reproducible bioconjugation workflows, the methanol formulation guarantees batch-to-batch consistency of the critical amine surface groups.
Leveraging its optimal ~5.4 nm diameter, G5 is the preferred precursor for conjugating chelators (like DOTA or DTPA) for Gadolinium, or for templating gold nanoparticles. It avoids the rapid renal clearance of G4, making it ideal for prolonged cardiovascular and lymphatic imaging [1].
G5 provides a sufficiently large internal hydrophobic cavity to encapsulate poorly soluble drugs (e.g., fluorouracil, erlotinib) with higher loading efficiencies than G3 or G4, while remaining easily clearable compared to the highly toxic G6. The methanol solvent is easily evaporated to allow for aqueous drug loading [2].
Used as a macromolecular template to synthesize precise metal nanoclusters (e.g., 32-atom copper or gold clusters). The 5 wt. % methanol solution allows for easy solvent exchange to the desired catalytic solvent system without risking premature dendrimer aggregation [3].